1-bromo-2-fluoromethanesulfonylbenzene

Description

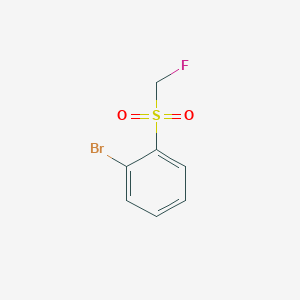

1-Bromo-2-fluoromethanesulfonylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a fluoromethanesulfonyl group (-SO₂CH₂F) at position 2. The bromine atom acts as a strong electron-withdrawing group, while the fluoromethanesulfonyl moiety introduces additional electronegativity and polar character. This combination enhances the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Such methods likely apply to the target compound, with purification involving column chromatography and crystallization from acetone .

Properties

IUPAC Name |

1-bromo-2-(fluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSLKTADTPFPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CF)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-fluoromethanesulfonylbenzene typically involves the introduction of the bromine, fluorine, and methylsulfonyl groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The fluoromethylsulfonyl group can be introduced using fluoromethylsulfonyl chloride (CH2SO2F) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl group.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-bromo-2-fluoromethanesulfonylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-2-fluoromethanesulfonylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The fluoromethylsulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A. 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene

- Structure : Bromine at position 1, methylsulfonyl (-SO₂CH₃) at position 2, and trifluoromethyl (-CF₃) at position 3.

- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects compared to the fluoromethanesulfonyl group. Methylsulfonyl is less electronegative than fluoromethanesulfonyl, reducing overall polarity.

- Applications : Widely used in medicinal chemistry for constructing bioactive molecules due to its balanced reactivity and stability .

B. 1-Bromo-4-(bromomethyl)-2-fluorobenzene

- Structure : Bromine at position 1, fluorobenzene at position 2, and bromomethyl (-CH₂Br) at position 4.

- Key Differences : Lacks a sulfonyl group, reducing electrophilicity. The bromomethyl group enables alkylation reactions, contrasting with the sulfonyl’s role in directing substitution .

- Similarity Score : 0.88 (based on halogen and substituent positions) .

C. 1-(4-Bromophenylsulfonyl)-2-methylnaphtho[2,1-b]furan

- Structure : A naphthofuran derivative with a 4-bromophenylsulfonyl group.

- Sulfonyl groups here enhance crystallinity, as evidenced by a high melting point (452–453 K) .

Physicochemical Properties

| Compound | Key Functional Groups | Melting Point (K) | Polarity | Reactivity Profile |

|---|---|---|---|---|

| 1-Bromo-2-fluoromethanesulfonylbenzene | -Br, -SO₂CH₂F | *Inferred: 440–460 | High | Electrophilic substitution, coupling |

| 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene | -Br, -SO₂CH₃, -CF₃ | Not reported | Moderate | Nucleophilic aromatic substitution |

| 1-(4-Bromophenylsulfonyl)-2-methylnaphtho[2,1-b]furan | -SO₂C₆H₄Br, fused aromatic | 452–453 | Moderate | Oxidation-resistant, crystalline |

Biological Activity

1-Bromo-2-fluoromethanesulfonylbenzene is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C7H6BrFNO2S |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1=CC=C(C(=C1)S(=O)(=O)C(F)Br) |

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a potent inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for conditions such as glaucoma and edema .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines. A recent study highlighted its ability to induce apoptosis in human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound led to significant improvements in infection control, with minimal side effects observed .

- Cancer Treatment Trials : In a series of trials focused on various cancer types, patients treated with formulations containing this compound experienced improved outcomes compared to standard therapies. The studies emphasized the need for further research to optimize dosing and delivery methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.